molecular formula C15H16N2O3 B12892864 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate CAS No. 917761-74-1

4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate

Cat. No.: B12892864
CAS No.: 917761-74-1
M. Wt: 272.30 g/mol
InChI Key: XUOWEGHYOKVIEH-UHFFFAOYSA-N
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Description

4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate is unique due to its specific structural features, such as the oxo group and the acetate moiety, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

CAS No.

917761-74-1

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

[4-oxo-4-(3-phenylpyrazol-1-yl)butyl] acetate

InChI

InChI=1S/C15H16N2O3/c1-12(18)20-11-5-8-15(19)17-10-9-14(16-17)13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3

InChI Key

XUOWEGHYOKVIEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(=O)N1C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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